Methyl 6-[(2-chlorobenzoyl)amino]-1,2-benzisoxazole-3-carboxylate
Overview
Description
Methyl 6-[(2-chlorobenzoyl)amino]-1,2-benzisoxazole-3-carboxylate is a useful research compound. Its molecular formula is C16H11ClN2O4 and its molecular weight is 330.72 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Pathways and Structural Properties
Research into novel synthetic routes and structural properties of related compounds offers insights into how "Methyl 6-[(2-chlorobenzoyl)amino]-1,2-benzisoxazole-3-carboxylate" might be studied. For instance, the synthesis and spectroscopic analysis of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrate the diversity of products that can result from reactions of chloral with amines, highlighting the importance of specific conditions and reagents in synthesizing complex organic compounds (Issac & Tierney, 1996).
Bioactive Compound Development
The development of bioactive compounds, such as those for therapeutic uses, is a significant area of research that "this compound" may fit into. For example, the synthesis and pharmacological evaluation of benzazoles and derivatives, including benzimidazoles, quinoxalines, and benzo[1,5]diazepines, from o-phenylenediamines highlight the potential for creating compounds with a wide range of biological activities (Ibrahim, 2011).
Chemical Modification and Applications
The chemical modification of certain biopolymers, such as xylan, to produce ethers and esters with specific properties, illustrates how "this compound" could be explored for creating new materials with desirable characteristics (Petzold-Welcke et al., 2014).
Privileged Structure Analysis
The concept of "privileged structures" in medicinal chemistry, which are molecular frameworks with the ability to modulate multiple biological targets, could be relevant to the study of "this compound". Research into 1,2-benzisoxazoles as privileged structures provides a foundation for developing new therapeutics, particularly for central nervous system (CNS) disorders (Uto, 2016).
Properties
IUPAC Name |
methyl 6-[(2-chlorobenzoyl)amino]-1,2-benzoxazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O4/c1-22-16(21)14-11-7-6-9(8-13(11)23-19-14)18-15(20)10-4-2-3-5-12(10)17/h2-8H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDSDDOLIQFNBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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